Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate

Description

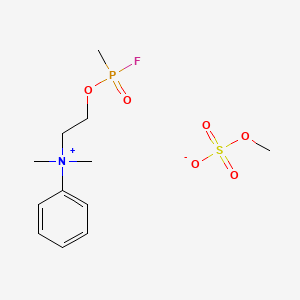

Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate is a complex organophosphorus compound featuring multiple functional groups:

- Quaternary ammonium center: Derived from dimethylphenyl and 2-hydroxyethyl substituents.

- Methyl sulfate counterion: A common anionic group in surfactants and ionic liquids.

- Methylphosphinofluoridate ester: A phosphonofluoridate moiety, which is structurally analogous to nerve agents but modified for specific industrial applications (e.g., flame retardants, surfactants) .

This compound combines cationic, anionic, and organophosphorus reactivity, making it suitable for specialized applications such as:

- Surface-active agents in emulsions (due to its amphiphilic structure).

- Chemical intermediates in synthesizing phosphonated polymers.

- Biocidal formulations (leveraging the phosphinofluoridate group's reactivity) .

Properties

CAS No. |

19447-71-3 |

|---|---|

Molecular Formula |

C12H21FNO6PS |

Molecular Weight |

357.34 g/mol |

IUPAC Name |

2-[fluoro(methyl)phosphoryl]oxyethyl-dimethyl-phenylazanium;methyl sulfate |

InChI |

InChI=1S/C11H18FNO2P.CH4O4S/c1-13(2,9-10-15-16(3,12)14)11-7-5-4-6-8-11;1-5-6(2,3)4/h4-8H,9-10H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

IBJQTWGMSVQGLM-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CCOP(=O)(C)F)C1=CC=CC=C1.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate involves multiple steps. The initial step typically includes the reaction of (2-hydroxyethyl)dimethylphenylammonium with methyl sulfate under controlled conditions to form the intermediate compound. This intermediate is then reacted with methylphosphinofluoridate to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Warfare Agents

This compound is closely related to organophosphate nerve agents, particularly those used in military contexts. The methylphosphinofluoridate component is structurally similar to well-known nerve agents like sarin (isopropyl methylphosphonofluoridate). These agents function by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine at synapses, which can result in severe physiological effects including respiratory failure and convulsions .

Case Study: Sarin Exposure and Toxicology

- Study Focus : Investigated the neurotoxic effects of sarin.

- Findings : Exposure leads to cholinergic crisis characterized by symptoms such as miosis, excessive salivation, and muscle fasciculation .

- : The study highlighted the lethal potential of compounds like ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate due to their mechanism of action.

Agricultural Pesticides

The compound also finds applications in agricultural chemistry as a pesticide. Its ability to inhibit specific enzymes makes it effective against a variety of pests. The use of organophosphates in agriculture has been well-documented due to their effectiveness and relatively low cost compared to other pesticide classes.

Data Table: Comparison of Organophosphate Pesticides

| Pesticide Name | Active Ingredient | Application | Toxicity Level (LD50) |

|---|---|---|---|

| Sarin | Isopropyl methylphosphonofluoridate | Chemical warfare | 0.1 mg/kg |

| VX | V-X agent | Chemical warfare | 0.01 mg/kg |

| Chlorpyrifos | Chlorpyrifos | Agriculture | 11 mg/kg |

| Ammonium Compound | (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate | Agriculture | TBD |

Biochemical Research

In biochemical research, this compound serves as a model for studying the mechanisms of action of organophosphate compounds on neurotransmission. Its structure allows researchers to explore modifications that could lead to less toxic derivatives while maintaining efficacy against pests or as potential therapeutic agents.

Research Findings

Mechanism of Action

The mechanism of action of Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) Quaternary Ammonium Derivatives

- Target Compound : Combines a phenyl group with a 2-hydroxyethyl chain, enhancing hydrophobicity and surfactant efficiency compared to simpler ammonium salts like MEA-lauryl sulfate .

- Methylbis(ethyl tallowate)-2-hydroxyethyl ammonium methyl sulfate : Lacks aromatic groups but includes fatty acid esters, prioritizing biodegradability over stability .

(b) Organophosphorus Moieties

- Phosphinofluoridate vs.

(c) Sulfate/Sulfonate Groups

- Methyl sulfate : Provides anionic balance without the corrosiveness of sulfonic acids (e.g., DEA-lauryl sulfate ).

Application-Specific Differences

- Surfactants : MEA-lauryl sulfate is preferred in cosmetics for mildness, while the target compound’s phenyl and phosphorus groups make it suitable for industrial emulsions requiring thermal stability .

- Biocides: Methylphosphonoamidate derivatives (e.g., Ethyl N-methyl-N-(2-hydroxyethyl) methylphosphonoamidate) are less persistent in the environment than phosphinofluoridates but also less potent .

Toxicity and Regulatory Status

- The phosphinofluoridate group in the target compound raises concerns under chemical warfare agent regulations, unlike ammonium methylphosphonate, which is regulated primarily for environmental persistence .

- Methyl sulfate-based surfactants (e.g., DEA-MYRISTYL SULFATE) are generally recognized as safe (GRAS) in cosmetics, whereas organophosphorus derivatives require stringent handling protocols .

Research Findings and Data Gaps

- Synthesis Challenges: The target compound’s phosphinofluoridate ester requires specialized fluorination techniques, unlike simpler sulfate esters .

- Ecotoxicity Data: Limited studies exist on the environmental degradation pathways of phosphinofluoridate-containing surfactants compared to well-documented sulfate analogs .

Biological Activity

The compound Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate , commonly referred to as a derivative of methylphosphonofluoridate, is a complex chemical that exhibits significant biological activity, particularly in the context of its use as a chemical warfare agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₇H₁₈N₁O₃S·CH₃O₄P

- CAS Number : 29463-06-7

This compound is characterized by its complex structure which includes a quaternary ammonium group and a phosphate ester linkage. The presence of the methylphosphinofluoridate moiety is particularly relevant due to its association with neurotoxic effects.

The primary biological activity of this compound is attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphate compounds, which are known for their neurotoxic effects.

Key Mechanisms:

- AChE Inhibition : The compound binds to the active site of AChE, preventing it from hydrolyzing acetylcholine.

- Neurotoxicity : Symptoms include muscle twitching, respiratory distress, and potentially fatal paralysis due to continuous stimulation of muscles and glands.

Toxicological Profile

The toxicity profile of this compound aligns with other organophosphate agents. Research indicates that exposure can lead to acute symptoms and long-term neurological effects.

Toxicity Data:

| Exposure Route | LD50 (μg/kg) | Symptoms Observed |

|---|---|---|

| Oral | 13.1 | Nausea, vomiting, respiratory failure |

| Dermal | 8.8 | Muscle twitching, convulsions |

| Inhalation | 40.7 | Flaccid paralysis |

This data highlights the extreme toxicity associated with this class of compounds.

Case Studies

-

Sarin Gas Attack in Japan (1995) :

- The use of sarin gas (a related organophosphate) in the Tokyo subway system resulted in numerous fatalities and injuries due to AChE inhibition. Symptoms included miosis (pupil constriction), respiratory distress, and seizures .

- Forensic investigations revealed significant decreases in serum cholinesterase levels among victims, indicative of exposure to potent neurotoxins .

- Research on Chemical Warfare Agents :

Research Findings

Recent studies have focused on the enzymatic mechanisms involved in the hydrolysis of alkyl sulfate esters and their relation to AChE inhibition. A notable finding is that certain sulfatases can catalyze reactions involving these compounds, potentially leading to detoxification pathways or enhanced toxicity depending on the biochemical context .

Enzyme Activity Data:

| Enzyme Type | Substrate | k_cat/K_M (s⁻¹ M⁻¹) |

|---|---|---|

| Class I Sulfatase | Choline-O-sulfate | 4.8 × 10³ |

| Class II Sulfatase | 4-Nitrophenyl sulfate | 12 |

These findings suggest potential avenues for therapeutic intervention or decontamination strategies following exposure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this quaternary ammonium-phosphinofluoridate ester compound, and how can researchers optimize reaction yields?

- Methodology : Synthesis typically involves quaternization of (2-hydroxyethyl)dimethylphenylamine with methyl sulfate, followed by esterification with methylphosphinofluoridate. Key steps include:

-

Quaternization : Use dimethyl sulfate under controlled pH (7.0–8.5) and temperature (40–60°C) to minimize hydrolysis of the sulfate ester .

-

Esterification : Employ coupling agents (e.g., DCC/DMAP) to facilitate phosphinofluoridate ester formation. Monitor reaction progress via <sup>31</sup>P NMR to track ester bond formation.

-

Purification : Use column chromatography (silica gel, eluent: CHCl3/MeOH gradients) or recrystallization from ethanol/water mixtures.

- Data Table : Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 7.5–8.0 | Prevents sulfate hydrolysis |

| Temperature | 50°C | Balances reaction rate vs. decomposition |

| Solvent | Anhydrous DMF | Enhances coupling efficiency |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use a C18 column with mobile phase (ammonium phosphate buffer pH 3.5 : acetonitrile, 70:30) for purity assessment .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks ([M]<sup>+</sup>, m/z ~450–470).

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR for alkyl chain confirmation; <sup>31</sup>P NMR for phosphinofluoridate ester validation.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in stability data under varying pH conditions?

- Contradiction : Conflicting reports on hydrolysis rates of phosphinofluoridate esters in acidic (pH <4) vs. alkaline (pH >9) media.

- Resolution :

- Perform accelerated stability studies using DOE (Design of Experiments) with pH (2–10), temperature (25–60°C), and ionic strength as variables.

- Analyze degradation products via LC-MS/MS to identify hydrolysis pathways (e.g., P–O bond cleavage vs. sulfate ester hydrolysis) .

- Data Table : Hydrolysis Half-Lives (Example)

| pH | Temperature (°C) | Half-Life (h) |

|---|---|---|

| 2 | 25 | 48 |

| 7 | 25 | 720 |

| 10 | 25 | 24 |

Q. How can computational modeling predict the compound’s interactions with biological membranes?

- Methodology :

- MD Simulations : Use GROMACS with lipid bilayer models (e.g., DPPC) to study insertion kinetics of the amphiphilic ammonium-phosphinofluoridate structure.

- QSAR : Correlate alkyl chain length/sulfate charge density with membrane disruption efficacy, referencing analogous surfactants (e.g., MEA-lauryl sulfate ).

- Key Finding : The phenyl group enhances hydrophobic anchoring, while the phosphinofluoridate ester increases membrane permeability compared to sulfate-only analogs.

Methodological Challenges

Q. What are the limitations of current HPLC protocols for detecting trace degradation products?

- Issue : Co-elution of degradation byproducts (e.g., free phosphinofluoridate or demethylated ammonium species) with the parent compound.

- Solution :

- Implement a tandem column system (C18 + ion-pairing) with UV detection at 210 nm and 254 nm .

- Use high-resolution MS (Orbitrap) for unambiguous identification of low-abundance species (<0.1% w/w).

Q. How to mitigate toxicity risks during in vitro studies?

- Risk : Phosphinofluoridate esters may inhibit acetylcholinesterase (AChE) at low concentrations.

- Mitigation :

- Conduct AChE inhibition assays (Ellman’s method) during early-stage toxicity screening .

- Use glovebox techniques for handling and dilute stock solutions in PBS (pH 7.4) to minimize aerosol formation.

Data Interpretation & Reporting

Q. How should researchers address batch-to-batch variability in surfactant activity assays?

- Root Cause : Residual solvents or unreacted starting materials altering critical micelle concentration (CMC).

- Best Practices :

- Standardize purification protocols (e.g., triple-wash with ethyl acetate).

- Report CMC values using surface tension measurements (Du Noüy ring method) with ±5% acceptance criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.